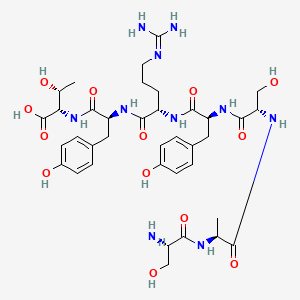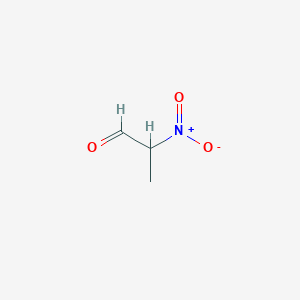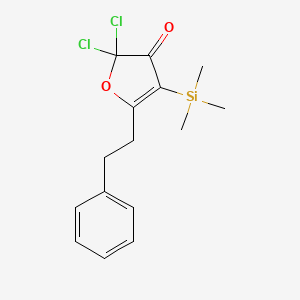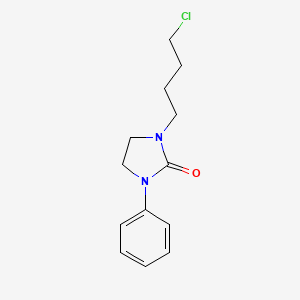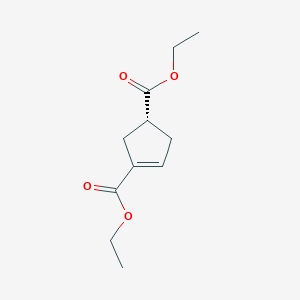
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene ring, which can then be further functionalized to introduce the ester groups . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under elevated temperatures to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: A simple ether with similar ester groups but lacks the cyclopentene ring.
Diethyl carbonate: Another ester compound with different structural features and applications
Uniqueness
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
| 189078-69-1 | |
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
WNVXZAQVCGCLKN-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC=C(C1)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CC=C(C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
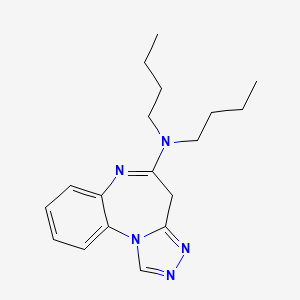
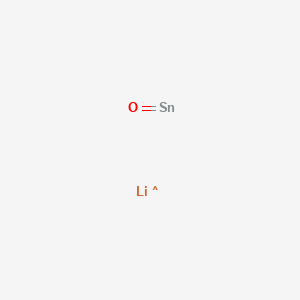
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

